molecular formula C16H11BrO3 B13696576 (E)-3-(Benzo[d][1,3]dioxol-5-yl)-1-(3-bromophenyl)prop-2-en-1-one

(E)-3-(Benzo[d][1,3]dioxol-5-yl)-1-(3-bromophenyl)prop-2-en-1-one

Cat. No.: B13696576
M. Wt: 331.16 g/mol
InChI Key: MAJHDFAXIFGSGC-UHFFFAOYSA-N
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Description

MFCD01901398: , also known as (2E)-3-(2H-1,3-benzodioxol-5-yl)-1-(3-bromophenyl)prop-2-en-1-one, is a chemical compound with a molecular weight of 331.17 g/mol It is characterized by its unique structure, which includes a benzodioxole ring and a bromophenyl group

Preparation Methods

The synthesis of MFCD01901398 typically involves the reaction of 3-bromobenzaldehyde with 1,3-benzodioxole-5-carbaldehyde under basic conditions to form the corresponding chalcone . The reaction conditions often include the use of a base such as potassium hydroxide in an ethanol solution, followed by purification through recrystallization. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

MFCD01901398 undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

MFCD01901398 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of MFCD01901398 involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

MFCD01901398 can be compared with other similar compounds, such as:

  • (2E)-3-(2H-1,3-benzodioxol-5-yl)-1-(4-bromophenyl)prop-2-en-1-one
  • (2E)-3-(2H-1,3-benzodioxol-5-yl)-1-(2-bromophenyl)prop-2-en-1-one

These compounds share structural similarities but differ in the position of the bromine atom on the phenyl ring. The unique positioning of the bromine atom in MFCD01901398 contributes to its distinct chemical and biological properties .

Properties

Molecular Formula

C16H11BrO3

Molecular Weight

331.16 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-yl)-1-(3-bromophenyl)prop-2-en-1-one

InChI

InChI=1S/C16H11BrO3/c17-13-3-1-2-12(9-13)14(18)6-4-11-5-7-15-16(8-11)20-10-19-15/h1-9H,10H2

InChI Key

MAJHDFAXIFGSGC-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=CC(=O)C3=CC(=CC=C3)Br

Origin of Product

United States

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